molecular formula C7H2ClF3O B066368 2,3,6-Trifluorobenzoyl chloride CAS No. 189807-20-3

2,3,6-Trifluorobenzoyl chloride

Cat. No.: B066368
CAS No.: 189807-20-3
M. Wt: 194.54 g/mol
InChI Key: DMUGJQMADYEWSQ-UHFFFAOYSA-N
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Description

2,3,6-Trifluorobenzoyl chloride is an organic compound with the molecular formula C7H2ClF3O. It is a derivative of benzoyl chloride where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 3, and 6 positions. This compound is known for its reactivity and is used in various chemical synthesis processes .

Biochemical Analysis

Biochemical Properties

It is known that the compound is a type of acid chloride , a class of compounds that can participate in acylation reactions with amines and alcohols to form amides and esters, respectively. These reactions are commonly used in the synthesis of various biomolecules.

Cellular Effects

It is known that the compound is corrosive and can cause burns on skin and eyes , suggesting that it may have cytotoxic effects.

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 2,3,6-Trifluorobenzoyl chloride in laboratory settings. It is known that the compound is corrosive and reactive with water , suggesting that it may degrade over time in aqueous solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,6-Trifluorobenzoyl chloride can be synthesized through the chlorination of 2,3,6-trifluorobenzoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is carried out under reflux conditions, often in the presence of a catalyst such as dimethylformamide (DMF) to enhance the reaction rate .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of 2,3,6-trifluorobenzoic acid and chlorinating agents into a reactor, maintaining optimal temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2,3,6-Trifluorobenzoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 2,3,6-trifluorobenzoic acid and hydrochloric acid.

    Reduction: It can be reduced to 2,3,6-trifluorobenzaldehyde using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Major Products

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Thioesters: Formed from reactions with thiols.

    2,3,6-Trifluorobenzoic Acid: Formed from hydrolysis.

    2,3,6-Trifluorobenzaldehyde: Formed from reduction

Scientific Research Applications

2,3,6-Trifluorobenzoyl chloride is utilized in various scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

    Biology: It serves as a reagent for the modification of biomolecules, aiding in the study of enzyme mechanisms and protein interactions.

    Medicine: It is involved in the development of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5-Trifluorobenzoyl chloride
  • 2,4,5-Trifluorobenzoyl chloride
  • 2,3,6-Trifluorobenzoic acid
  • 2,3,6-Trifluorobenzamide
  • 2,3,5,6-Tetrafluorobenzoyl chloride

Uniqueness

2,3,6-Trifluorobenzoyl chloride is unique due to the specific positioning of the fluorine atoms, which significantly influences its reactivity and the types of products formed in chemical reactions. The presence of fluorine atoms at the 2, 3, and 6 positions enhances the compound’s electrophilicity and stability, making it a valuable reagent in synthetic chemistry .

Properties

IUPAC Name

2,3,6-trifluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF3O/c8-7(12)5-3(9)1-2-4(10)6(5)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUGJQMADYEWSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C(=O)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344095
Record name 2,3,6-Trifluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189807-20-3
Record name 2,3,6-Trifluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,6-Trifluorobenzoyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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